molecular formula C17H14F2O3 B055729 Flobufen CAS No. 112344-52-2

Flobufen

Cat. No. B055729
CAS RN: 112344-52-2
M. Wt: 304.29 g/mol
InChI Key: FIKVYIRIUOFLLR-UHFFFAOYSA-N
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Description

Flobufen is a 4-{2’,4’-difluoro-[1,1’-biphenyl]-4-yl}-2-methyl-4-oxobutanoic acid . It belongs to the class of organic compounds known as alkyl-phenylketones . These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group . Flobufen is an original nonsteroidal anti-inflammatory drug with one center of chirality .


Synthesis Analysis

The synthesis of Flobufen involves the formation of xenobiotic acyl-coenzyme A-thioesters (acyl-CoAs) . This includes the synthesis of reference standards of xenobiotic acyl-CoAs as an important tool in developing bioanalytical methods and for evaluating chemical reactivity .


Molecular Structure Analysis

Flobufen has a molecular formula of C17H14F2O3 . It has an average mass of 304.288 Da and a monoisotopic mass of 304.091095 Da . Flobufen contains total 37 bond(s); 23 non-H bond(s), 14 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 ketone(s) (aromatic), and 1 hydroxyl group(s) .


Chemical Reactions Analysis

Flobufen undergoes enantioselective conjugation . The stereospecificity of Flobufen metabolism was studied in isolated guinea pig hepatocytes . Techniques such as LC-MS were used to separate and identify the metabolites formed .


Physical And Chemical Properties Analysis

Flobufen has a molecular formula of C17H14F2O3 . It has an average mass of 304.288 Da and a monoisotopic mass of 304.091095 Da . The chemistry of Flobufen directly contributes to its interaction with biological environments .

Scientific Research Applications

  • Enantioseparation and Complexation Studies :

    • Flobufen's enantiomers were resolved using capillary electrophoresis with cyclodextrins, and the interaction mechanism was explored through NMR, establishing the method's efficacy in controlling enantiocomposition of flobufen (Lambert, Ballon, & Nicolas, 2001).
  • Metabolic Profile and Biotransformation :

    • Stereoselective and stereospecific biotransformation of flobufen in male rats showed significant chiral inversion and revealed key metabolites through HPLC methods (Wsól et al., 2001).
    • A similar study in guinea pigs highlighted the stereospecificity of enzymes in flobufen's biotransformation and identified primary metabolites (Král et al., 2004).
    • The biotransformation of flobufen enantiomers in ruminant hepatocytes demonstrated interspecies differences in enzyme stereoselectivity and stereospecificity (Skálová et al., 2001).
  • Structural and Spectroscopic Analysis :

    • Flobufen's structure was elucidated through mass spectrometry, NMR spectroscopy, and single-crystal X-ray studies (Jegorov et al., 1995).
  • Pharmacokinetics and Metabolism in Humans and Animals :

    • In human hepatocytes, the metabolism of flobufen showed stereoselectivity and complexity, including chiral inversion and re-oxidation processes (Skálová et al., 2003).
    • Pharmacokinetic studies in rats revealed dose-independent parameters for flobufen and its metabolites, with complete absorption and rapid conversion to active metabolites (Lapka et al., 1990).

Mechanism of Action

Flobufen acts as a COX inhibitor and lipoxygenase inhibitor . It is similar to other NSAIDs, where the anti-inflammatory effect occurs via reversible inhibition of cyclooxygenase (COX) .

properties

IUPAC Name

4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2O3/c1-10(17(21)22)8-16(20)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19/h2-7,9-10H,8H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKVYIRIUOFLLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70874896
Record name FLOBUFEN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70874896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flobufen

CAS RN

112344-52-2, 104941-35-7
Record name Flobufen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112344-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-4-butanoic acid, 2',4'-difluoro-alpha-methyl-gamma-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104941357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flobufen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112344522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLOBUFEN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70874896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLOBUFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LNC8EZT75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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